Cas no 1093641-47-4 (4-(5-Cyanopyridin-2-yl)oxybenzoic Acid)

4-(5-Cyanopyridin-2-yl)oxybenzoic Acid is a versatile intermediate in organic synthesis, particularly valued for its bifunctional structure combining a cyano-substituted pyridine ring with a benzoic acid moiety. This compound is useful in pharmaceutical and agrochemical research, where it serves as a key building block for the development of active ingredients. Its reactive cyanopyridyl and carboxylic acid groups enable selective modifications, facilitating the synthesis of complex molecules. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science.
4-(5-Cyanopyridin-2-yl)oxybenzoic Acid structure
1093641-47-4 structure
Product Name:4-(5-Cyanopyridin-2-yl)oxybenzoic Acid
CAS No:1093641-47-4
MF:C13H8N2O3
MW:240.21422290802
CID:5055080
Update Time:2025-10-30

4-(5-Cyanopyridin-2-yl)oxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(5-cyanopyridin-2-yl)oxy]benzoic acid
    • 4-(5-cyanopyridin-2-yl)oxybenzoic acid
    • NE49560
    • 4-(5-cyano-pyridin-2-yloxy)benzoic acid
    • 4-(5-cyano-pyridin-2-yloxy)-benzoic acid
    • Z1259335817
    • 4-(5-Cyanopyridin-2-yl)oxybenzoic Acid
    • Inchi: 1S/C13H8N2O3/c14-7-9-1-6-12(15-8-9)18-11-4-2-10(3-5-11)13(16)17/h1-6,8H,(H,16,17)
    • InChI Key: IVUDWMJNAPABOO-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C#N)=CN=1)C1C=CC(C(=O)O)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 341
  • XLogP3: 2
  • Topological Polar Surface Area: 83.2

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Additional information on 4-(5-Cyanopyridin-2-yl)oxybenzoic Acid

Introduction to 4-(5-Cyanopyridin-2-yl)oxybenzoic Acid (CAS No. 1093641-47-4)

4-(5-Cyanopyridin-2-yl)oxybenzoic Acid, identified by the chemical abstracts service number 1093641-47-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motif that combines a benzoic acid backbone with a pyridine ring substituted at the 5-position by a cyano group and at the 2-position by an oxygen-linked moiety. The presence of these functional groups imparts distinct chemical properties, making it a promising candidate for various biological and chemical applications.

The molecular structure of 4-(5-Cyanopyridin-2-yl)oxybenzoic Acid can be described as a fused system consisting of a benzene ring connected to a pyridine ring through an ether linkage. The cyano group (-CN) at the 5-position of the pyridine ring enhances its electron-withdrawing nature, while the hydroxyl group (-OH) on the benzoic acid moiety contributes to its acidity and potential for hydrogen bonding interactions. These features make it an interesting scaffold for drug design, particularly in the development of molecules targeting neurological and inflammatory disorders.

Recent advancements in medicinal chemistry have highlighted the potential of 4-(5-Cyanopyridin-2-yl)oxybenzoic Acid as a lead compound for therapeutic intervention. Studies have demonstrated its efficacy in modulating key biological pathways associated with neurodegenerative diseases. For instance, research has shown that this compound can interact with specific receptor targets, such as sigma-1 receptors, which are implicated in conditions like Alzheimer's disease and Parkinson's disease. The cyanopyridine moiety, in particular, has been found to exhibit potent binding affinity to these receptors, suggesting its utility as an pharmacophore in designing novel therapeutics.

In addition to its neurological applications, 4-(5-Cyanopyridin-2-yl)oxybenzoic Acid has shown promise in addressing inflammatory conditions. Preclinical studies have indicated that it can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB. This anti-inflammatory activity is attributed to its ability to interfere with key enzymes and transcription factors involved in inflammation, thereby reducing systemic inflammation and associated symptoms. The benzoic acid component further enhances its potential as an anti-inflammatory agent by contributing to its solubility and bioavailability.

The synthesis of 4-(5-Cyanopyridin-2-yl)oxybenzoic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the preparation of a cyanopyridine intermediate, followed by its coupling with a benzoic acid derivative via an etherification reaction. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency in these transformations. The final product is then purified using chromatographic methods to obtain the desired compound in crystalline form.

From a chemical biology perspective, 4-(5-Cyanopyridin-2-yl)oxybenzoic Acid serves as an excellent tool for studying molecular interactions in vitro and in vivo. Its unique structural features allow it to be used as a probe to investigate binding mechanisms with biological targets such as enzymes and receptors. This has facilitated a deeper understanding of disease pathophysiology and has provided insights into potential therapeutic strategies. Researchers have leveraged this compound to develop novel assay systems that can screen for drugs targeting specific disease-related pathways.

The pharmacokinetic properties of 4-(5-Cyanopyridin-2-yl)oxybenzoic Acid are also of considerable interest. Studies have shown that it exhibits moderate solubility in water and oil-based media, which is advantageous for formulation into various dosage forms. Its metabolic stability has been evaluated through in vitro studies, revealing that it undergoes slow degradation under physiological conditions, suggesting prolonged bioavailability. Additionally, preliminary toxicological assessments have indicated that it exhibits low toxicity at therapeutic doses, making it a safe candidate for further clinical development.

The role of computational chemistry in optimizing 4-(5-Cyanopyridin-2-yl)oxybenzoic Acid cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, allowing researchers to design analogs with improved potency and selectivity. These computational approaches have complemented experimental efforts by providing rapid screening of potential drug candidates before they are synthesized in the laboratory. This integration of experimental and computational methods has significantly accelerated the drug discovery process.

In conclusion,4-(5-Cyanopyridin-2-yl)oxybenzoic Acid (CAS No. 1093641-47-4) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing drugs targeting neurological and inflammatory disorders. Ongoing research continues to explore its full therapeutic spectrum, while advancements in synthetic chemistry and computational biology are expected to further enhance its utility in drug development pipelines.

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